

Spectral Data Analysis of 2-(Pyridin-2-yloxy)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(Pyridin-2-yloxy)benzaldehyde

Cat. No.: B135191

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-(Pyridin-2-yloxy)benzaldehyde**, a key intermediate in medicinal chemistry and organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Chemical Structure and Properties

- IUPAC Name: **2-(Pyridin-2-yloxy)benzaldehyde**
- Molecular Formula: C₁₂H₉NO₂
- Molecular Weight: 199.21 g/mol
- CAS Number: 141580-71-4

Spectroscopic Data

The following sections present the key spectroscopic data for **2-(Pyridin-2-yloxy)benzaldehyde**, crucial for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

Table 1: ^1H NMR Spectral Data for **2-(Pyridin-2-yloxy)benzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.33	s	1H	Aldehyde (-CHO)
8.19	ddd, $J = 5.0, 2.0, 0.8$ Hz	1H	Pyridinyl H-6
7.95	dd, $J = 7.8, 1.6$ Hz	1H	Benzaldehyde H-6
7.77	td, $J = 7.9, 2.0$ Hz	1H	Pyridinyl H-4
7.69 – 7.60	m	1H	Benzaldehyde H-4
7.34	t, $J = 7.6$ Hz	1H	Benzaldehyde H-5
7.18	d, $J = 8.3$ Hz	1H	Benzaldehyde H-3
7.10 – 7.03	m	2H	Pyridinyl H-3, H-5

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm.

Table 2: ^{13}C NMR Spectral Data for **2-(Pyridin-2-yloxy)benzaldehyde**

Chemical Shift (δ) ppm	Assignment
189.3	Aldehyde C=O
163.5	Pyridinyl C-2
156.6	Benzaldehyde C-2
147.9	Pyridinyl C-6
140.1	Pyridinyl C-4
135.7	Benzaldehyde C-4
128.8	Benzaldehyde C-6
128.6	Benzaldehyde C-1
125.3	Benzaldehyde C-5
122.6	Benzaldehyde C-3
119.4	Pyridinyl C-5
112.0	Pyridinyl C-3

Solvent: CDCl_3

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While specific experimental data for **2-(Pyridin-2-yloxy)benzaldehyde** is not readily available, the expected characteristic absorption bands are predicted based on its structural motifs.

Table 3: Predicted IR Absorption Bands for **2-(Pyridin-2-yloxy)benzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O Stretch
~1590, ~1480, ~1450	Medium-Strong	Aromatic C=C Stretch (Benzene and Pyridine)
~1240	Strong	Aryl Ether C-O Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data for **2-(Pyridin-2-yloxy)benzaldehyde** is as follows.

Table 4: Predicted Mass Spectrometry Data for **2-(Pyridin-2-yloxy)benzaldehyde**

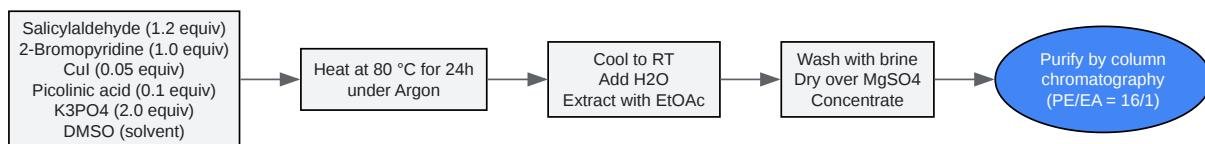
m/z	Predicted Fragment Ion
199	[M] ⁺ (Molecular Ion)
198	[M-H] ⁺
170	[M-CHO] ⁺
121	[C ₇ H ₅ O ₂] ⁺
95	[C ₅ H ₄ NO] ⁺
78	[C ₅ H ₄ N] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

Synthesis of **2-(Pyridin-2-yloxy)benzaldehyde**

A general procedure for the synthesis involves a copper-catalyzed Ullmann condensation reaction.

Workflow for Synthesis



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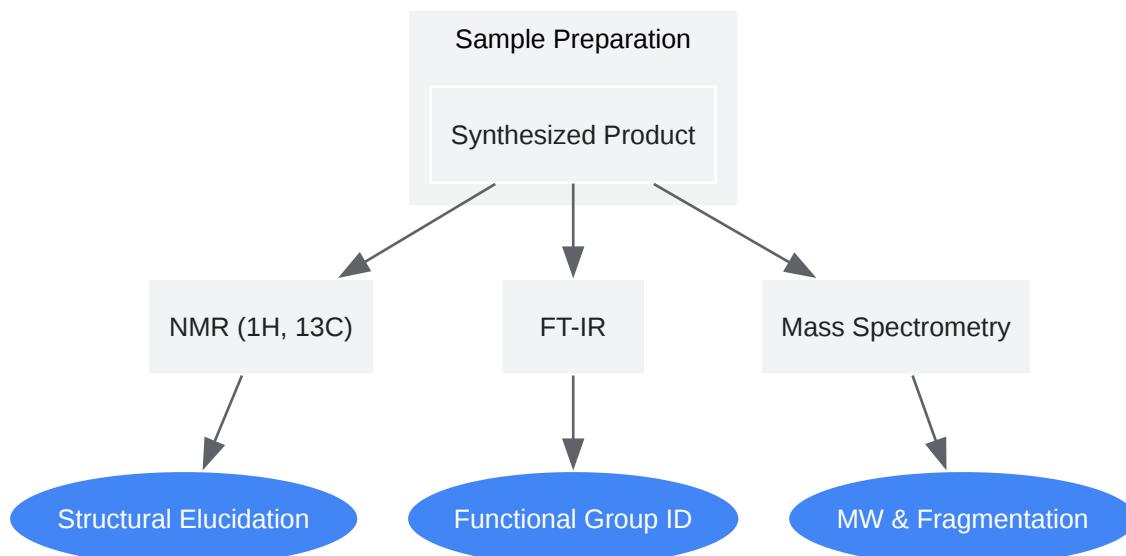
Caption: Synthesis workflow for **2-(Pyridin-2-yloxy)benzaldehyde**.

Detailed Protocol:

- To a solution of salicylaldehyde (1.17 g, 9.6 mmol, 1.2 equiv.) and 2-bromopyridine (1.26 g, 8.0 mmol, 1.0 equiv.) in dry DMSO (16 mL) is added CuI (76.2 mg, 0.4 mmol, 0.05 equiv.), picolinic acid (98.5 mg, 0.8 mmol, 0.1 equiv.), and K₃PO₄ (3.4 g, 16 mmol, 2.0 equiv.).
- The reaction mixture is heated at 80 °C for 24 hours under an argon atmosphere.
- After cooling to room temperature, water (16 mL) is added, and the mixture is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 16/1) to yield the final product.

Spectroscopic Analysis

Logical Workflow for Spectral Analysis



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Caption: Logical workflow for the spectral analysis of the synthesized compound.

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a Varian Mercury plus 300, Bruker AV400, or Agilent INOVA 600 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3), and tetramethylsilane (TMS) was used as an internal standard.
- **IR Spectroscopy:** FT-IR spectra were recorded on an Agilent Technologies Cary 630 or Bruker TENSOR 27 instrument. The spectrum is typically acquired from a thin film of the sample on a KBr plate.
- **Mass Spectrometry:** Mass spectra are typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.
- **To cite this document:** BenchChem. [Spectral Data Analysis of 2-(Pyridin-2-yloxy)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135191#spectral-data-for-2-pyridin-2-yloxy-benzaldehyde-nmr-ir-ms>

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